molecular formula C6H11NO5 B016837 Dimethyl 2-amino-3-hydroxybutanedioate CAS No. 471242-80-5

Dimethyl 2-amino-3-hydroxybutanedioate

Cat. No.: B016837
CAS No.: 471242-80-5
M. Wt: 177.16 g/mol
InChI Key: FKPFNKFGJIMFFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl Hydroxyaspartate, Mixture of Diastereomers, typically involves the esterification of hydroxyaspartic acid. The reaction conditions often include the use of methanol and a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of Dimethyl Hydroxyaspartate, Mixture of Diastereomers, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Aspartate: Similar in structure but lacks the hydroxy group.

    Dimethyl Glutamate: Contains an additional methylene group compared to Dimethyl Hydroxyaspartate.

    Dimethyl Serine: Similar but with a different side chain.

Uniqueness

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, is unique due to its specific structural configuration and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a variety of chemical reactions and makes it valuable in research applications .

Biological Activity

Dimethyl 2-amino-3-hydroxybutanedioate, also known as (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride, is a chiral compound that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which is crucial for its biological interactions. Its molecular formula is C6H10N2O5C_6H_{10}N_2O_5, and it exists as a hydrochloride salt in many applications. The compound's structure allows for specific interactions with enzymes and other biological molecules, influencing its reactivity and biological effects.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and proteins. The compound's stereochemistry enables it to fit into enzyme active sites, modulating their activity. This can lead to various biological effects, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It may influence signaling pathways by interacting with receptors or other proteins.

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds derived from this structure have shown moderate antiproliferative activity against colorectal adenocarcinoma (CaCo-2) and lung carcinoma (A549) cells. The effectiveness is often quantified using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)
This compoundA549Data Not Available
Phenethyl derivativeA54913.95 ± 2.5
Phenethyl derivativeCaCo-2Data Not Available

The highest growth-inhibitory activity was observed for specific derivatives, indicating that modifications to the compound can enhance its efficacy against cancer cells .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce interleukin-6 (IL-6) levels in treated cell lines, which is significant since IL-6 is a pro-inflammatory cytokine involved in various inflammatory diseases. The inhibition of IL-6 release can be crucial for developing therapies aimed at inflammatory conditions .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxicity of several derivatives of bis(2-aminoethyl)amine against human cancer cell lines. Among these, certain derivatives exhibited significant growth inhibition in A549 cells, highlighting the potential of structurally related compounds derived from this compound in cancer therapy .
  • Apoptotic Activity : Flow cytometry analysis revealed that treatment with specific derivatives led to increased early and late apoptosis in A549 cells compared to controls, suggesting that these compounds could be effective in inducing programmed cell death in cancer cells .

Applications

This compound serves multiple roles across various fields:

  • Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development, particularly for anti-cancer and anti-inflammatory therapies.
  • Biochemical Research : As a biochemical reagent, it aids in studying metabolic pathways and enzyme interactions.

Properties

IUPAC Name

dimethyl 2-amino-3-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFNKFGJIMFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500873
Record name Dimethyl 3-hydroxyaspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471242-80-5
Record name Dimethyl 3-hydroxyaspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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